N-(2-aminoethyl)-N'-phenylethanediamide
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Overview
Description
N-(2-aminoethyl)-N’-phenylethanediamide: is an organic compound that belongs to the class of amides It features a phenyl group attached to an ethanediamide backbone, with an aminoethyl group substituting one of the hydrogen atoms on the nitrogen
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N’-phenylethanediamide typically involves the reaction of phenylacetic acid with ethylenediamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Step 1: Phenylacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Step 2: The activated phenylacetic acid is then reacted with ethylenediamine to form N-(2-aminoethyl)-N’-phenylethanediamide.
Industrial Production Methods: In industrial settings, the production of N-(2-aminoethyl)-N’-phenylethanediamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-aminoethyl)-N’-phenylethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
- N-(2-aminoethyl)acetamide
Comparison:
- N-(2-aminoethyl)-N’-phenylethanediamide is unique due to the presence of both a phenyl group and an aminoethyl group, which confer distinct chemical and biological properties.
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane contains a silane group, making it useful in materials science and surface modification.
- N-(2-aminoethyl)-1-aziridineethanamine is an experimental compound with potential applications in cardiovascular disease and SARS treatment.
- N-(2-aminoethyl)acetamide is simpler in structure and is used in various chemical reactions and as a reagent in organic synthesis.
Properties
IUPAC Name |
N-(2-aminoethyl)-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-6-7-12-9(14)10(15)13-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKHFJQYZJTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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